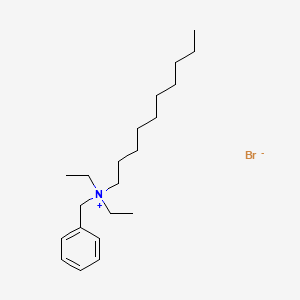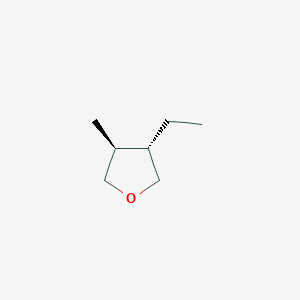
(3S,4S)-3-Ethyl-4-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered ring ethers. This compound is characterized by the presence of ethyl and methyl substituents at the 3rd and 4th positions, respectively, with specific stereochemistry denoted by the (3S,4S) configuration. Oxolanes are known for their utility in various chemical reactions and applications due to their unique ring structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Ethyl-4-methyloxolane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of alkenes followed by ring closure. For example, starting from an appropriate alkene, the compound can be synthesized via epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) followed by intramolecular nucleophilic substitution to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-Ethyl-4-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Ethyl-4-methyloxolane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biochemical pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties
Wirkmechanismus
The mechanism by which (3S,4S)-3-Ethyl-4-methyloxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or as part of a larger molecular framework .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3S,4S)-3-Ethyl-4-methyloxolane include other oxolanes with different substituents or stereochemistry, such as:
- (3R,4R)-3-Ethyl-4-methyloxolane
- (3S,4S)-3-Methyl-4-ethyloxolane
- (3R,4R)-3-Methyl-4-ethyloxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (3S,4S) configuration may result in different biological activity compared to its enantiomers or diastereomers, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
90124-85-9 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(3S,4S)-3-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-5-8-4-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
IZLFDJCEAVOOAL-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@@H]1COC[C@H]1C |
Kanonische SMILES |
CCC1COCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
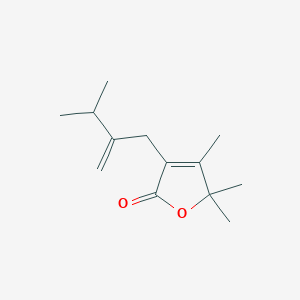


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
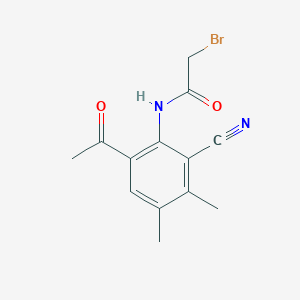

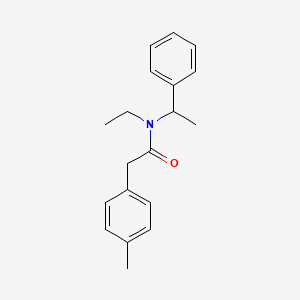
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
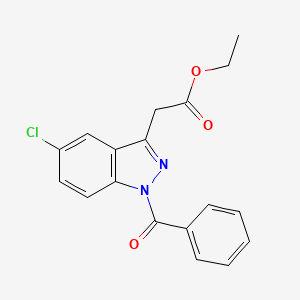
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
